molecular formula C21H20IN3O3 B2966976 N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide CAS No. 920249-94-1

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide

Cat. No.: B2966976
CAS No.: 920249-94-1
M. Wt: 489.313
InChI Key: RKWZRWJHGAMBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide” is a chemical compound that has gained significant attention in the scientific research field due to its potential applications in various areas. It has the molecular formula C21H20IN3O3 .


Molecular Structure Analysis

The molecular weight of this compound is 489.313. The average mass is 489.306 Da and the monoisotopic mass is 489.054932 Da .

Scientific Research Applications

Synthesis and Antimicrobial Applications

This compound is part of a broader class of chemicals that have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of similar structural frameworks have been studied for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as their inhibitory action against fungi such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. The antimicrobial screening of these compounds suggests potential therapeutic applications for the treatment of microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Structural and Spectroscopic Studies

The compound's structural relatives have been the subject of extensive spectroscopic studies, including FT-IR, 1H- and 13C-NMR, and ESI-MS, to elucidate their molecular structures. These studies contribute to a deeper understanding of the compound's chemical behavior and properties. For example, research on new pyridazinone derivatives has highlighted the significance of the E-configuration, confirmed through single-crystal X-ray diffraction, in the compound's stability and reactivity (Kalai et al., 2021).

Herbicidal and Agricultural Chemistry

In the agricultural sector, similar compounds have been synthesized and tested for their herbicidal activities. Some of these compounds have demonstrated the ability to completely inhibit chlorophyll at very low concentrations and exhibit significant herbicidal activity against dicotyledonous plants, comparable or even superior to commercial bleaching herbicides. This opens up new avenues for the development of more efficient and environmentally friendly agricultural chemicals (Xu et al., 2008).

Analgesic and Anti-inflammatory Research

Further research into benzamide derivatives has explored their analgesic and anti-inflammatory effects. Studies have shown that certain derivatives can have stronger analgesic effects than aspirin in animal models, as well as potent anti-inflammatory properties. This suggests potential pharmaceutical applications for managing pain and inflammation (Oskay et al., 1989).

Chemical Synthesis and Modification

The versatility of compounds within this family is also evident in their role in synthetic chemistry. They serve as key intermediates and reagents in the synthesis of complex molecules, demonstrating their utility in creating novel compounds with potential biological activities. This includes the development of new methodologies for the efficient and selective synthesis of functionalized molecules, highlighting the compound's importance in advancing synthetic chemistry and drug discovery (Mizuno et al., 2006).

Properties

IUPAC Name

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20IN3O3/c1-2-27-18-9-5-15(6-10-18)19-11-12-20(25-24-19)28-14-13-23-21(26)16-3-7-17(22)8-4-16/h3-12H,2,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWZRWJHGAMBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.